2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide
Description
Properties
IUPAC Name |
2-[4-[(2-chlorophenyl)sulfonylamino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-17-15(19)10-11-6-8-12(9-7-11)18-22(20,21)14-5-3-2-4-13(14)16/h2-9,18H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKBVLZXMRQEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-aminophenyl-N-methylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity Trends: Chlorine substitution in the benzenesulfonamide group is associated with enhanced enzyme inhibition (e.g., carbonic anhydrase isoforms) compared to non-chlorinated analogues . However, excessive halogenation (e.g., three Cl atoms in the evidence compound) may lead to toxicity or reduced selectivity.
- Synthetic Challenges: The N-methylacetamide group in the target compound likely requires specialized coupling reagents (e.g., HATU or EDCI) for synthesis, whereas non-methylated analogues are simpler to prepare .
4. Limitations and Future Directions
The lack of direct experimental data for this compound limits conclusive comparisons. Further studies should prioritize:
- In vitro assays to quantify enzyme inhibition or antimicrobial activity.
- ADMET profiling to evaluate pharmacokinetic suitability.
- Structural optimization to balance lipophilicity and solubility.
Biological Activity
The compound 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide , a member of the substituted phenylacetamide family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure
The molecular formula of this compound is . Its structure features a chlorobenzenesulfonamide group linked to a phenyl ring and an N-methylacetamide moiety, which plays a crucial role in its biological interactions.
Antimicrobial Properties
Recent studies have indicated that substituted phenylacetamides exhibit significant antimicrobial activity. For instance, a study on chloroacetamides demonstrated that structural modifications on the phenyl ring influenced their effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus . The introduction of halogen substituents, such as chlorine, has been associated with enhanced lipophilicity, facilitating membrane penetration and improving antibacterial efficacy.
| Compound Type | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| Chloroacetamides | Effective (e.g., MRSA) | Less effective (e.g., E. coli) | Moderate (e.g., C. albicans) |
Enzyme Inhibition
The compound's sulfonamide moiety suggests potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for bacterial growth. Research has shown that sulfonamide derivatives can effectively inhibit DHFR, leading to bactericidal effects . The specific mechanism involves competitive inhibition at the enzyme's active site, disrupting folate synthesis necessary for DNA replication in bacteria.
Case Studies
- Antimicrobial Efficacy : A study conducted by Hussein et al. (2019) evaluated various N-substituted sulfonamide-acetamide derivatives for their antimicrobial potential. The findings indicated that compounds with specific substitutions exhibited potent activity against both Gram-positive and Gram-negative bacteria .
- Structure-Activity Relationship (SAR) : Research by Ahmad et al. (2013) utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity. This analysis highlighted that the presence of halogen substituents significantly enhances antimicrobial properties due to increased lipophilicity and better interaction with bacterial cell membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
